molecular formula C15H12F3NO3 B1231759 2,4-dimethyl-6-oxo-N-[(2,4,6-trifluorophenyl)methyl]-3-pyrancarboxamide

2,4-dimethyl-6-oxo-N-[(2,4,6-trifluorophenyl)methyl]-3-pyrancarboxamide

Cat. No.: B1231759
M. Wt: 311.25 g/mol
InChI Key: ALIHKYQHSUEULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-6-oxo-N-[(2,4,6-trifluorophenyl)methyl]-3-pyrancarboxamide is a member of 2-pyranones.

Scientific Research Applications

Cytotoxic Activity

The carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally similar to the chemical , have been studied for their cytotoxic activity. These compounds have shown potent cytotoxic properties against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia. Certain derivatives have demonstrated curative potential against colon tumors in mice at specific dosages (Deady et al., 2003).

Synthesis and Structural Analysis

The synthesis of tetrasubstituted thiophenes through ring opening and multicomponent protocols has been explored. These studies involve the structural analysis and confirmatory techniques such as X-ray diffraction, offering insights into the molecular configuration and potential applications in various chemical syntheses (Sahu et al., 2015).

Supramolecular Aggregation

Research on the synthesis and crystal structures of related compounds has provided insights into their supramolecular aggregation. This includes understanding of hydrogen-bonded dimers and π–π interactions, which are crucial for developing new materials with specific molecular properties (Kranjc et al., 2012).

Antipathogenic Activity

Studies have been conducted on the antipathogenic activity of acylthioureas, compounds structurally related to the chemical . These derivatives have shown significant activity against bacterial strains capable of forming biofilms, suggesting potential applications in developing antimicrobial agents (Limban et al., 2011).

Dynamic NMR Studies

Dynamic NMR studies have been used to investigate the rotational energy barriers in pyranopyrimidines. This type of research is crucial for understanding the dynamic behavior of molecules, which can have implications in drug design and development (Yavari et al., 2001).

Antibacterial and Insecticidal Potential

The synthesis and evaluation of pyrazolopyrimidines derivatives, which share structural similarities with the compound of interest, have been conducted for their antibacterial and insecticidal properties. This demonstrates the potential of these compounds in pharmaceutical and agricultural applications (Deohate et al., 2020).

Properties

Molecular Formula

C15H12F3NO3

Molecular Weight

311.25 g/mol

IUPAC Name

2,4-dimethyl-6-oxo-N-[(2,4,6-trifluorophenyl)methyl]pyran-3-carboxamide

InChI

InChI=1S/C15H12F3NO3/c1-7-3-13(20)22-8(2)14(7)15(21)19-6-10-11(17)4-9(16)5-12(10)18/h3-5H,6H2,1-2H3,(H,19,21)

InChI Key

ALIHKYQHSUEULO-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC(=C1C(=O)NCC2=C(C=C(C=C2F)F)F)C

Canonical SMILES

CC1=CC(=O)OC(=C1C(=O)NCC2=C(C=C(C=C2F)F)F)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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